

Application Notes and Protocols: PZ703b in MOLT-4 and RS4;11 Cell Lines

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Compound of Interest		
Compound Name:	PZ703b	
Cat. No.:	B10831864	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

PZ703b is a potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades B-cell lymphoma-extra large (BCL-XL), an anti-apoptotic protein frequently overexpressed in various cancers.[1][2][3] In addition to its primary function as a BCL-XL degrader, **PZ703b** also exhibits enhanced inhibition of B-cell lymphoma 2 (BCL-2), another key anti-apoptotic protein.[2][4][5] This dual mechanism of action makes **PZ703b** a promising therapeutic agent for hematological malignancies such as T-cell acute lymphoblastic leukemia (T-ALL) and B-cell acute lymphoblastic leukemia (B-ALL), for which MOLT-4 and RS4;11 are representative cell lines, respectively.[6]

These application notes provide detailed protocols for utilizing **PZ703b** to study its effects on MOLT-4 and RS4;11 cell lines, focusing on cell viability, protein degradation, and apoptosis induction.

Data Presentation

Table 1: In Vitro Efficacy of PZ703b in Leukemia Cell Lines



Cell Line	Cancer Type	IC50 (nM)	Incubation Time	Assay	Reference
MOLT-4	T-cell Acute Lymphoblasti c Leukemia	15.9	48 hours	MTS Assay	[1][2][3]
RS4;11	B-cell Acute Lymphoblasti c Leukemia	11.3	48 hours	MTS Assay	[1][2][3]

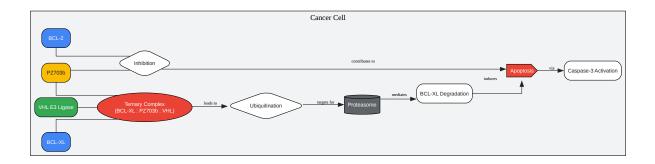
Table 2: Degradation Capacity of PZ703b

Cell Line	Target Protein	DC₅o (nM)	Incubation Time	Assay	Reference
MOLT-4	BCL-XL	14.3	Not Specified	Western Blot	[7]
RS4;11	BCL-XL	11.6	Not Specified	Western Blot	[7]

Mechanism of Action

PZ703b functions as a BCL-XL PROTAC degrader by hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] It forms a ternary complex with BCL-XL and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BCL-XL.[2] This degradation of BCL-XL, coupled with the inhibition of BCL-2, triggers the intrinsic apoptotic pathway, culminating in caspase-3 activation and programmed cell death.[1][2][3]





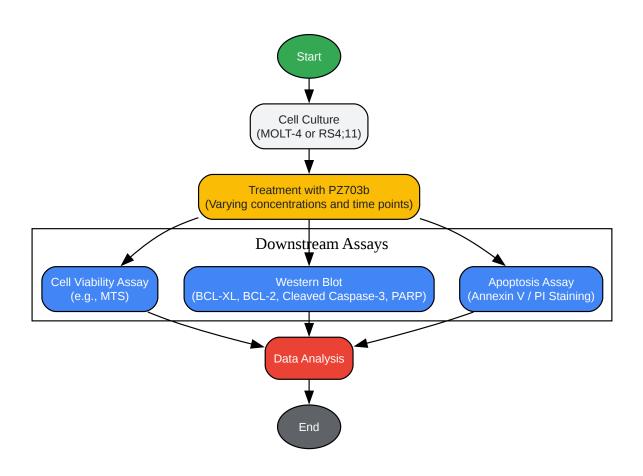
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Mechanism of action of PZ703b in cancer cells.

Experimental Workflow

A general workflow for evaluating the effects of **PZ703b** on MOLT-4 and RS4;11 cells is outlined below. This workflow encompasses initial cell culture, treatment with **PZ703b**, and subsequent analysis of cell viability, protein expression, and apoptosis.





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